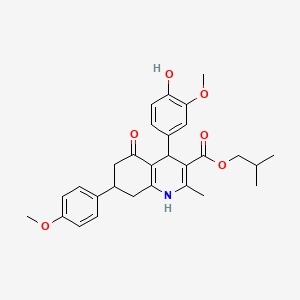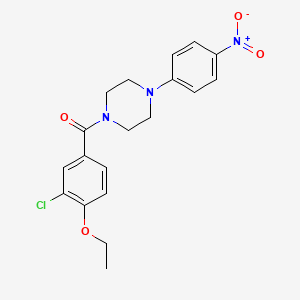
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CEP, is a synthetic compound that belongs to the family of piperazine derivatives. CEP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
实验室实验的优点和局限性
One of the advantages of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one of the limitations of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, which would provide a better understanding of its effects in different experimental settings. Another area of research could focus on developing derivatives of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine that exhibit improved potency and selectivity. Additionally, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine could be investigated for its potential use in the treatment of other diseases, such as cancer and viral infections.
合成方法
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxybenzoyl chloride with piperazine. This reaction produces 1-(3-chloro-4-ethoxybenzoyl)piperazine, which is then reacted with 4-nitrophenyl hydrazine to form 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. The overall yield of this synthesis method is approximately 60%.
科学研究应用
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
属性
IUPAC Name |
(3-chloro-4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-18-8-3-14(13-17(18)20)19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCNQZSNAWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

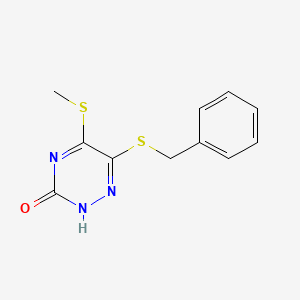
![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
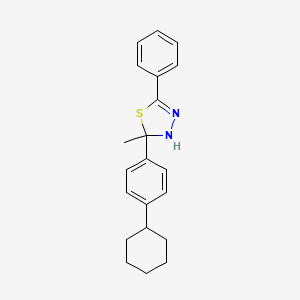
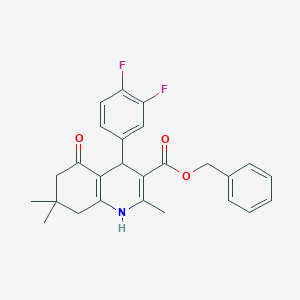
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
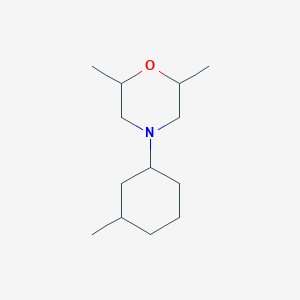
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
